[2-(Azepan-1-yl)ethyl](cyclopropylmethyl)amine hydrochloride
Description
2-(Azepan-1-yl)ethylamine hydrochloride (CAS: 1803572-26-0) is a secondary amine hydrochloride with the molecular formula C₁₂H₂₄N₂·HCl and a molecular weight of 232.79 g/mol. Structurally, it features a seven-membered azepane ring linked via an ethyl chain to a cyclopropylmethylamine group, which is protonated as a hydrochloride salt. This compound is primarily utilized as a drug impurity reference standard and research reagent in pharmaceutical and biochemical studies .
Safety protocols emphasize the use of protective equipment (gloves, masks, goggles) and proper disposal of waste to avoid environmental contamination . Its applications span immunocytochemistry, viral RNA extraction, and bioluminescence assays, as inferred from associated experimental protocols .
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.ClH/c1-2-4-9-14(8-3-1)10-7-13-11-12-5-6-12;/h12-13H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXALBAYDDCPYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Azepan-1-yl)ethylamine hydrochloride typically involves nucleophilic substitution reactions. One common method is the alkylation of amines with haloalkanes. For example, primary amines can be synthesized by alkylation of ammonia, and secondary amines can be formed by further alkylation of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Azepan-1-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Scientific Research Applications
2-(Azepan-1-yl)ethylamine hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: It may be used in studies involving amine interactions and their biological effects.
Medicine: It can be involved in the development of new drugs and therapeutic agents.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)ethylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) N-(Cyclopropylmethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₇H₁₄ClN
- Key Features : A simpler structure with two cyclopropyl groups directly attached to the nitrogen.
- Comparison: The absence of an azepane ring reduces steric hindrance and may enhance solubility in non-polar solvents. However, the lack of a seven-membered ring could limit its utility in mimicking drug scaffolds that require conformational flexibility .
(b) 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
- Key Features : Contains a cyclohexenyl group (unsaturated six-membered ring) instead of azepane.
- This structural difference may alter binding affinities in biological systems compared to the saturated azepane in the primary compound .
(c) [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine Hydrochloride
- Molecular Formula: Not explicitly stated, but includes a phenoxy group with chloro and methyl substituents.
- Comparison: The aromatic phenoxy group enables π-π stacking interactions, which are absent in the aliphatic azepane-containing compound. This could enhance binding to aromatic residues in enzyme active sites, making it relevant in kinase inhibitor research .
(d) Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Key Features : Incorporates an ester-functionalized cyclopropane.
- Comparison : The ester group increases hydrolytic instability under basic conditions, contrasting with the hydrolytically stable amine hydrochloride. This compound may serve as a prodrug or metabolic intermediate .
Physicochemical and Pharmacological Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Notes |
|---|---|---|---|---|
| 2-(Azepan-1-yl)ethylamine HCl | C₁₂H₂₄N₂·HCl | 232.79 | Azepane, cyclopropylmethyl | Drug impurity standard; biochemical assays |
| N-(Cyclopropylmethyl)cyclopropanamine HCl | C₇H₁₄ClN | 155.65 | Dual cyclopropyl | Simpler scaffold for structure-activity studies |
| 2-(1-Cyclohexen-1-yl)ethylamine HCl | Not provided | ~230–240 (estimated) | Cyclohexenyl, cyclopropylmethyl | Potential use in redox-sensitive drug delivery systems |
| [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine HCl | Not provided | ~250–260 (estimated) | Phenoxy, chloro, methyl | Kinase or receptor-targeted drug candidates |
| Mecamylamine HCl (M9020) | C₁₁H₂₁N·HCl | 203.75 | Rigid bicyclic structure | Nicotinic acetylcholine receptor antagonist; clinical use in hypertension |
Notes:
- Stability: Esters (e.g., methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl) are prone to hydrolysis, unlike stable amine hydrochlorides .
- Biological Activity : Mecamylamine’s rigid structure enables selective receptor antagonism, whereas the primary compound’s azepane may favor binding to flexible protein pockets .
Biological Activity
2-(Azepan-1-yl)ethylamine hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including an azepane ring and cyclopropyl group, suggest diverse biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C₈H₁₈N₂·HCl
- Molecular Weight : Approximately 232.79 g/mol
- Structure : The compound consists of a cyclopropylmethyl group attached to a 2-(azepan-1-yl)ethylamine moiety, contributing to its unique pharmacological profile.
The biological activity of 2-(Azepan-1-yl)ethylamine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Notable interactions include:
- Selective Estrogen Receptor Modulation : Research indicates that this compound may act as a selective estrogen receptor modulator (SERM), which could have implications for treating hormone-related conditions such as breast cancer and osteoporosis.
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest potential interactions with GPCRs, which are crucial in various signaling pathways .
Pharmacological Effects
Several studies have investigated the pharmacological effects of 2-(Azepan-1-yl)ethylamine hydrochloride. Key findings include:
Comparative Analysis
A comparative analysis with structurally similar compounds helps highlight the unique biological activity of 2-(Azepan-1-yl)ethylamine hydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Azepan-1-yl)ethanamine | Contains azepane and ethyl groups | Potential SERM activity |
| Cyclopropylmethylamine | Cyclopropane ring with an amine group | Lacks azepane ring; different biological profile |
| 4-(Cyclopropylmethyl)piperidine | Piperidine ring instead of azepane | Different ring size affects receptor binding |
| 1-(Cyclopropylmethyl)-pyrrolidine | Pyrrolidine ring structure | Smaller ring size; different reactivity |
Case Study 1: Selective Estrogen Receptor Modulation
A study conducted on the compound's effect on estrogen receptors revealed that it binds selectively, potentially influencing estrogen-mediated pathways. This property may be harnessed for developing therapies aimed at hormone-sensitive cancers.
Case Study 2: Neuropharmacological Potential
Preliminary research has indicated that 2-(Azepan-1-yl)ethylamine hydrochloride may affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Further investigation is needed to elucidate these effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
